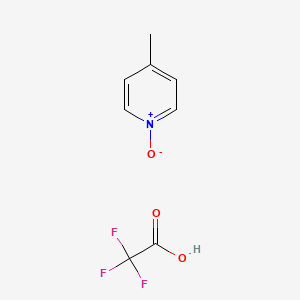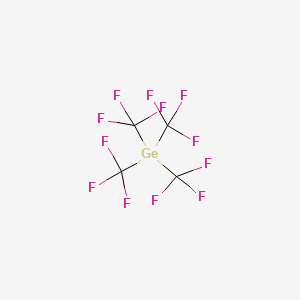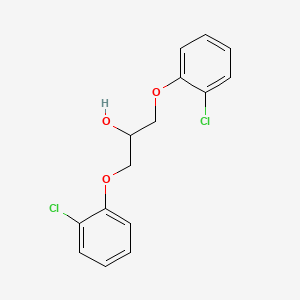
1,3-Bis(2-chlorophenoxy)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(2-chlorophenoxy)propan-2-ol is an organic compound with the molecular formula C15H14Cl2O3 It is a derivative of propanol, featuring two chlorophenoxy groups attached to the propan-2-ol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Bis(2-chlorophenoxy)propan-2-ol can be synthesized through the reaction of 2-chlorophenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an intermediate epoxide, which subsequently reacts with another molecule of 2-chlorophenol to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same basic reaction principles as in laboratory synthesis. The process would typically involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(2-chlorophenoxy)propan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorophenoxy groups can participate in nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group in the propan-2-ol moiety can be oxidized to form corresponding ketones or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Major Products Formed
Substitution: Products include various substituted phenoxy derivatives.
Oxidation: Major products include ketones or aldehydes derived from the oxidation of the hydroxyl group.
Applications De Recherche Scientifique
1,3-Bis(2-chlorophenoxy)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antileishmanial properties.
Medicine: Explored for its potential therapeutic effects against parasitic infections.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 1,3-Bis(2-chlorophenoxy)propan-2-ol involves its interaction with biological targets, leading to various biochemical effects. For instance, its antileishmanial activity is attributed to its ability to interfere with the metabolic pathways of the Leishmania parasite, reducing its viability and proliferation . The exact molecular targets and pathways are still under investigation, but it is believed to involve disruption of cellular processes essential for parasite survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(2-methoxyphenoxy)propan-2-ol: A similar compound with methoxy groups instead of chloro groups, used as a pharmaceutical impurity standard.
1,3-Bis(allyloxy)-2-propanol: Another related compound with allyloxy groups, used in organic synthesis.
Uniqueness
1,3-Bis(2-chlorophenoxy)propan-2-ol is unique due to the presence of chlorophenoxy groups, which impart distinct chemical reactivity and potential biological activity. The chloro substituents enhance its ability to participate in various chemical reactions and may contribute to its biological efficacy against certain pathogens .
Propriétés
Numéro CAS |
57641-50-6 |
|---|---|
Formule moléculaire |
C15H14Cl2O3 |
Poids moléculaire |
313.2 g/mol |
Nom IUPAC |
1,3-bis(2-chlorophenoxy)propan-2-ol |
InChI |
InChI=1S/C15H14Cl2O3/c16-12-5-1-3-7-14(12)19-9-11(18)10-20-15-8-4-2-6-13(15)17/h1-8,11,18H,9-10H2 |
Clé InChI |
XELWKDNRDKLWSI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)OCC(COC2=CC=CC=C2Cl)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


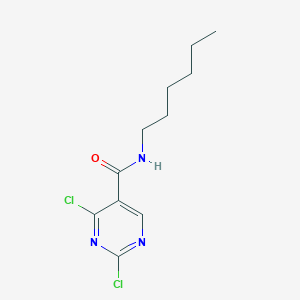
![(3,5-Dipropyl-1h-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7h)-yl)methanol](/img/structure/B14628832.png)
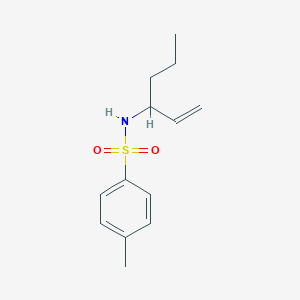
![1-[(Tetradecanoylamino)methyl]pyridin-1-ium chloride](/img/structure/B14628846.png)
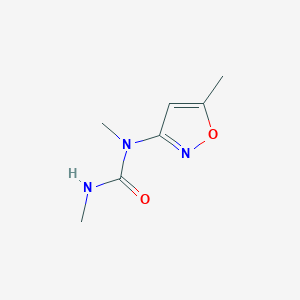
![3-[2-(2-Hydroxybenzoyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid](/img/structure/B14628859.png)
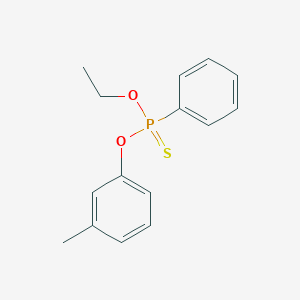
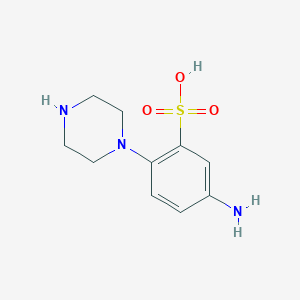
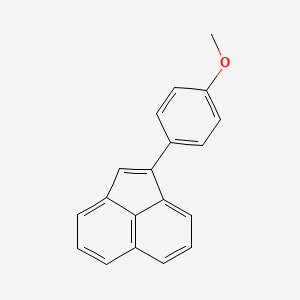
![2-(Pyridin-2-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14628910.png)
![N''-[Bis(dimethylamino)phosphoryl]-N-cyanoguanidine](/img/structure/B14628913.png)
